molecular formula C10H13Cl2NO B593709 (R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol CAS No. 135936-36-6

(R)-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol

Cat. No.: B593709
CAS No.: 135936-36-6
M. Wt: 234.12
InChI Key: LGIGCDLFWQIHLQ-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a chiral compound with significant importance in various scientific fields. Its unique structure, featuring an amino group and a dichlorophenyl group, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol typically involves the use of chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the catalytic Mitsunobu reaction, which uses ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate as a potent catalyst . This reaction is optimized under strict conditions to improve reactivity and yield.

Industrial Production Methods

Industrial production of ®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol often employs high-throughput screening models to identify efficient synthetic routes. For example, IMB0901, a compound structurally related to ®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol, was identified through such screening methods .

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Including halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is unique due to its specific chiral configuration and the presence of both an amino group and a dichlorophenyl group

Properties

IUPAC Name

(3R)-4-amino-3-(3,4-dichlorophenyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGIGCDLFWQIHLQ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CCO)CN)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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